N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones. It is derived from the condensation of pyridine-4-carbohydrazide with a ketone, specifically 4-oxopentan-2-one. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide typically involves a Schiff base reaction. The process begins with the reaction of pyridine-4-carbohydrazide with 4-oxopentan-2-one in a suitable solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones.
Scientific Research Applications
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, its antiplatelet activity is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in platelet aggregation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide: This compound has shown potent anti-tubercular activity.
N’-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: Known for its antioxidant and antiplatelet activities.
Uniqueness
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide stands out due to its unique combination of biological activities, including antimicrobial, antifungal, and antiplatelet effects. Its ability to form stable metal complexes also adds to its versatility in various applications .
Properties
CAS No. |
15017-12-6 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[(E)-4-oxopentan-2-ylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(7-9(2)15)13-14-11(16)10-3-5-12-6-4-10/h3-6H,7H2,1-2H3,(H,14,16)/b13-8+ |
InChI Key |
ZCQNZSDBAMZCED-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/CC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)CC(=O)C |
Origin of Product |
United States |
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